RS Repeat peptide

Description

Structure

2D Structure

Properties

Molecular Formula |

C71H136N40O24 |

|---|---|

Molecular Weight |

1934.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C71H136N40O24/c72-25-48(119)97-33(9-1-17-89-64(73)74)49(120)105-41(26-112)56(127)98-34(10-2-18-90-65(75)76)50(121)106-42(27-113)57(128)99-35(11-3-19-91-66(77)78)51(122)107-43(28-114)58(129)100-36(12-4-20-92-67(79)80)52(123)108-44(29-115)59(130)101-37(13-5-21-93-68(81)82)53(124)109-45(30-116)60(131)102-38(14-6-22-94-69(83)84)54(125)110-46(31-117)61(132)103-39(15-7-23-95-70(85)86)55(126)111-47(32-118)62(133)104-40(63(134)135)16-8-24-96-71(87)88/h33-47,112-118H,1-32,72H2,(H,97,119)(H,98,127)(H,99,128)(H,100,129)(H,101,130)(H,102,131)(H,103,132)(H,104,133)(H,105,120)(H,106,121)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,126)(H,134,135)(H4,73,74,89)(H4,75,76,90)(H4,77,78,91)(H4,79,80,92)(H4,81,82,93)(H4,83,84,94)(H4,85,86,95)(H4,87,88,96)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

InChI Key |

QMXBMZMJMCQSKI-AVDXLQFISA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |

Canonical SMILES |

C(CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of RS Repeat Peptides in Pre-mRNA Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise removal of introns and ligation of exons from precursor messenger RNA (pre-mRNA) is a fundamental process in eukaryotic gene expression, orchestrated by the spliceosome. Central to this intricate machinery are Serine/Arginine-rich (SR) proteins, which contain a characteristic C-terminal domain composed of repeating Arginine-Serine (RS) dipeptides. This RS domain, often referred to as an RS repeat peptide, is not merely a structural feature but a highly dynamic and regulated functional hub that is critical for both constitutive and alternative splicing. This technical guide provides an in-depth exploration of the functions of RS repeat peptides, summarizing key quantitative data and detailing the experimental protocols used to elucidate their roles.

Core Functions of RS Domains in Splicing

The RS domain functions as a versatile interaction module, mediating a dense network of protein-protein and protein-RNA interactions that are essential for the fidelity and regulation of splicing.[1][2] Its primary functions can be categorized as follows:

-

Recruitment of Spliceosomal Components: The RS domain is paramount for the recruitment of core spliceosomal components to the pre-mRNA. It facilitates the recognition of the 5' splice site by interacting with the RS domain of the U1 snRNP-specific protein U1-70K.[2][3][4] Concurrently, it promotes the binding of the U2 snRNP auxiliary factor (U2AF) to the 3' splice site.[2][5] This dual recruitment activity often involves the RS domain acting as a bridge, physically connecting the 5' and 3' ends of an intron or exon, a crucial step in defining the splice sites for removal.[6][7]

-

Splicing Activation: Beyond recruitment, RS domains function as potent splicing activation domains. When an RS domain is artificially tethered to a pre-mRNA substrate, it is sufficient to activate the splicing of an adjacent intron, demonstrating its intrinsic ability to assemble a functional splicing complex.[8]

-

Modulation of Splicing Specificity: In the context of alternative splicing, SR proteins bind to specific RNA sequences known as exonic or intronic splicing enhancers (ESEs or ISEs) via their RNA Recognition Motifs (RRMs). The RS domain then projects from this anchor point to recruit the splicing machinery to nearby, often suboptimal, splice sites, thereby promoting the inclusion of specific exons.[2][9]

-

Direct RNA Contact: While initially considered a protein-protein interaction domain, evidence now shows that RS domains make direct, sequential contacts with the pre-mRNA at key splicing signals, including the branch point and the 5' splice site, throughout the process of spliceosome assembly.[10] These interactions are thought to stabilize the binding of U snRNAs to the pre-mRNA.[10]

Regulation by Phosphorylation: A Dynamic Switch

The function of the RS domain is exquisitely regulated by reversible phosphorylation of its serine residues. This post-translational modification acts as a molecular switch, modulating the interactions and subcellular localization of SR proteins.

-

Spliceosome Assembly vs. Catalysis: Phosphorylation of the RS domain is required for the recruitment of SR proteins to transcription sites and for the early stages of spliceosome assembly.[11] It prevents non-specific, charge-based interactions with RNA and promotes specific protein-protein contacts. Conversely, dephosphorylation of SR proteins, mediated by phosphatases such as Protein Phosphatase 1 (PP1), is essential for the catalytic steps of splicing to occur within the assembled spliceosome.[8][12]

-

Subcellular Localization: The phosphorylation state of the RS domain dictates the localization of SR proteins. Phosphorylation by SR protein-specific kinases (SRPKs) in the cytoplasm facilitates their import into the nucleus.[11] Once in the nucleus, further phosphorylation by Cdc2-like kinases (CLKs) can mobilize SR proteins from storage sites (nuclear speckles) to sites of active transcription.[13]

Quantitative Analysis of RS Domain Interactions

Understanding the biophysical parameters of RS domain interactions is crucial for developing therapeutic modulators of splicing. While a comprehensive dataset is still emerging, several studies have quantified these interactions, highlighting their specificity and dependence on phosphorylation.

| Interacting Partners | Method | Parameter | Value | Key Finding |

| SRPK2 (kinase) & SRSF3 (SR protein) | Microscale Thermophoresis (MST) | Dissociation Constant (Kd) | 74.5 ± 23.3 nM | Demonstrates a high-affinity interaction, critical for the phosphorylation and regulation of the SR protein.[14] |

| SRSF1 RRM1 & PP1 (phosphatase) | Spectrophotometric Assay | Apparent Inhibition Constant (appKI) | 340 ± 11 nM | RRM1 of the SR protein directly binds and inhibits the phosphatase, suggesting a mechanism to locally control the dephosphorylation of the RS domain.[12] |

| SRPK1ΔS (kinase) & SRSF1 (SR protein) | Single Turnover Kinetics | Dissociation Constant (Kd) | Not explicitly stated, but measured | The study confirmed a stable kinase-substrate complex is formed, which is essential for the processive phosphorylation of the RS domain.[15] |

| SRSF1 & U1-70K | GST Pull-Down / Co-IP | Interaction Strength | Phosphorylation-dependent | Hyper-phosphorylation of the SRSF1 RS domain is required to disrupt an intramolecular interaction, freeing the RRMs to bind to U1-70K and promote spliceosome assembly.[3][4] |

| SRp40 (SR protein) & RNA | SELEX | Binding Specificity | Phosphorylation-dependent | High-affinity, sequence-specific RNA binding by the SR protein SRp40 was found to be completely dependent on the phosphorylation of its RS domain. |

Signaling and Splicing Pathways

The regulation and function of RS domains can be visualized as interconnected pathways.

Signaling Pathway: Regulation of SR Protein Activity

Caption: Phosphorylation cycle of SR proteins. SRPKs initiate phosphorylation in the cytoplasm, enabling nuclear import. In the nucleus, CLKs hyper-phosphorylate SR proteins, mobilizing them from storage in nuclear speckles to sites of active splicing. PP1-mediated dephosphorylation is then required for catalytic activity.

Logical Relationship: RS Domain in Spliceosome Assembly

Caption: The RS domain acts as a molecular bridge during early spliceosome assembly. Anchored to an ESE via its RRM, the RS domain mediates interactions with U1-70K and U2AF, helping to define the exon by bringing the 5' and 3' splice sites into proximity for the formation of the E complex.

Key Experimental Protocols

The functions of RS domains have been elucidated through a series of powerful in vitro and in vivo assays. Below are detailed methodologies for three cornerstone experiments.

In Vitro Splicing Assay with S100 Complementation

This assay assesses the ability of a purified SR protein (or its domains) to restore splicing activity to a nuclear extract that is deficient in SR proteins.

Methodology:

-

Preparation of Splicing-Deficient S100 Extract:

-

Start with a high-density culture of HeLa cells.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Swell cells in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT).

-

Lyse cells using a Dounce homogenizer with a B-type pestle.

-

Centrifuge to pellet nuclei. The supernatant is the cytoplasmic S100 extract, which is naturally deficient in nuclear SR proteins. Aliquot and store at -80°C.[6]

-

-

Preparation of Radiolabeled Pre-mRNA Substrate:

-

Linearize a plasmid DNA template containing a model pre-mRNA (e.g., a β-globin or adenovirus major late transcript) with a restriction enzyme.

-

Perform in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) in the presence of [α-³²P]UTP to generate a body-labeled pre-mRNA transcript.

-

Purify the labeled pre-mRNA by denaturing polyacrylamide gel electrophoresis (PAGE) or spin column chromatography.

-

-

Splicing Reaction:

-

Assemble the reaction on ice in a total volume of 25 µL.

-

Combine 10-12 µL of S100 extract (approx. 40-50% of the final volume).

-

Add purified recombinant SR protein or RS domain peptide to the desired final concentration (e.g., 0.2 - 0.8 µM).

-

Add reaction buffer components to final concentrations of ~12 mM HEPES-KOH pH 7.9, 3 mM MgCl₂, 60 mM KCl, 0.5 mM ATP, 20 mM creatine phosphate, and 10% glycerol.[6][16]

-

Initiate the reaction by adding ~10-20 fmol of the ³²P-labeled pre-mRNA substrate.

-

Incubate the reaction at 30°C for 1.5 to 4 hours.[6]

-

-

Analysis of Splicing Products:

-

Stop the reaction by adding a solution containing Proteinase K and SDS to digest proteins. Incubate at 37°C for 30 minutes.

-

Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.

-

Resuspend the RNA pellet in a formamide-based loading dye.

-

Separate the RNA products (pre-mRNA, splicing intermediates like lariat-exon 2, and final products like spliced mRNA and lariat intron) on a 5-7% denaturing urea-polyacrylamide gel.

-

Visualize the radiolabeled RNA species by autoradiography or phosphorimaging. Splicing activity is determined by the appearance of spliced mRNA and lariat intron bands.

-

References

- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 2. SR Proteins: Binders, Regulators, and Connectors of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Interaction between the RNA binding domains of Ser-Arg splicing factor 1 and U1-70K snRNP protein determines early spliceosome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Protein-Protein Interactions Using Glutathione-S-Transferase (GST) Pull-Down Assay Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biophysical and Biochemical Characterization of the Receptor Binding Domain of SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developmental regulation of SR protein phosphorylation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SR proteins control a complex network of RNA-processing events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tethered Function Assays as Tools to Elucidate the Molecular Roles of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. escholarship.org [escholarship.org]

- 13. SR protein - Wikipedia [en.wikipedia.org]

- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 15. pnas.org [pnas.org]

- 16. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS Repeat Peptide Sequence and Structure for Researchers and Drug Development Professionals

Abstract

Arginine-serine (RS) repeat peptides are characteristic features of a class of essential eukaryotic proteins known as SR (serine/arginine-rich) proteins. These intrinsically disordered regions (IDRs) play a pivotal role in a multitude of cellular processes, most notably pre-mRNA splicing, by mediating a complex network of protein-protein and protein-RNA interactions. The function of RS domains is intricately regulated by phosphorylation, which modulates their structure and interactions, thereby influencing the localization and activity of SR proteins. Dysregulation of SR proteins and their RS domains is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the sequence, structure, and function of RS repeat peptides. It details the experimental protocols used to study these domains, presents quantitative data on their interactions and modifications, and explores the signaling pathways that govern their activity. Furthermore, this guide delves into the burgeoning field of drug development aimed at targeting these critical domains.

Introduction to RS Repeat Peptides

RS repeats are peptide sequences characterized by alternating arginine (R) and serine (S) residues. These domains are the defining feature of SR proteins, which are crucial for both constitutive and alternative splicing of pre-mRNA.[1] The RS domain, typically located at the C-terminus of SR proteins, functions as a versatile interaction hub, mediating the recruitment of spliceosomal components to the pre-mRNA.[1]

Structurally, RS repeats are intrinsically disordered, meaning they do not adopt a stable three-dimensional structure in isolation.[2][3] Instead, they exist as a dynamic ensemble of interconverting conformations. This inherent flexibility is crucial for their function, allowing them to engage with multiple binding partners and undergo significant conformational changes upon post-translational modification, primarily phosphorylation.[2][3][4]

Sequence and Structural Characteristics

The primary sequence of RS domains is deceptively simple, consisting of multiple RS or SR dipeptide repeats. However, the length and number of these repeats can vary significantly among different SR proteins.[5] This variation in sequence contributes to the functional specificity of each SR protein.

As intrinsically disordered regions, the structure of RS repeats is best described as a conformational ensemble. Computational modeling and biophysical techniques are employed to characterize the distribution of structures within this ensemble.[6][7][8][9] The positive charge of the arginine residues and the hydrophilicity of the serine residues contribute to an extended and flexible conformation in solution.

Function and Biological Significance

The primary function of RS repeats is to mediate protein-protein and protein-RNA interactions within the spliceosome.[1] They act as scaffolds, recruiting core spliceosomal components and other regulatory factors to the pre-mRNA, thereby influencing splice site selection.

A critical aspect of RS repeat function is its role in liquid-liquid phase separation (LLPS). Proteins containing RS repeats can undergo phase separation to form biomolecular condensates, such as nuclear speckles, which are membrane-less organelles enriched in splicing factors.[5] The multivalent interactions mediated by the RS repeats are thought to drive the formation of these condensates. The propensity for LLPS is correlated with the length and number of RS repeats.[10][11]

The function of RS repeats is tightly regulated by phosphorylation of the serine residues. This post-translational modification introduces negative charges into the domain, altering its electrostatic properties and, consequently, its conformation and binding affinities.[4][12][13]

Quantitative Data

Understanding the biophysical properties of RS repeats and their interactions is crucial for elucidating their function. The following tables summarize key quantitative data.

Table 1: Solubility of SRSF1 and the Effect of RS-Mimic Peptides

| Protein/Condition | Solubility (µM) | Reference |

| Full-length SRSF1 in 100 mM KCl | 0.6 ± 0.29 | [10] |

| Full-length SRSF1 with 100 mM RS8 peptide | 120 ± 12 | [10] |

| Full-length SRSF1 with 100 mM Arg/Glu | Limited solubilizing effect | [10] |

| ΔRS SRSF1 | More soluble than full-length | [10] |

Table 2: Correlation of RS Repeats and RRM Domains with Phase Separation

| Protein Characteristics | Likelihood of Appearance in Condensates | Reference |

| Contains RRM and at least one 4-mer RS repeat | 89% | [10] |

| Contains a 20-amino acid sequence of ≥40% R/S composition | Increased from 31% to 36% | |

| Contains a 20-amino acid sequence of ≥40% R/S composition and an RRM domain | Increased to 89% |

Table 3: Quantitative Phosphorylation Data of SR Proteins

| SR Protein | Phosphorylation Site(s) | Cellular Context | Observation | Reference |

| SRSF11 | S336, S368, S270, S434 | Liver Cancer Cells (QGY) | Highly phosphorylated | [14][15] |

| SRSF3 | S148, S150, S152 | Liver Cancer Cells (QGY) | Highly phosphorylated | [14][15] |

| SRSF6 | S303, S314, S316 | Liver Cancer Cells (QGY) | Highly phosphorylated | [14][15] |

Signaling Pathways Regulating RS Repeat Function

The phosphorylation state of RS repeats is dynamically regulated by the opposing activities of protein kinases and phosphatases. The primary kinases responsible for phosphorylating SR proteins are the SR-specific protein kinases (SRPKs) and the CDC-like kinases (CLKs).[15][16][17]

SRPKs and CLKs exhibit distinct substrate specificities and play complementary roles in regulating SR protein function.[18] SRPK1, for instance, preferentially phosphorylates the N-terminal region of the RS domain of SRSF1, a modification crucial for the nuclear import of the protein.[13][19] CLKs, on the other hand, can phosphorylate serines throughout the RS domain, leading to hyperphosphorylation that promotes the release of SR proteins from nuclear speckles to sites of active transcription.[20]

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to study RS repeat peptides. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for RS Repeat Phosphorylation

This protocol describes how to assess the phosphorylation of a synthetic RS repeat peptide by SRPK1 or CLK1 in vitro.

Materials:

-

Recombinant active SRPK1 or CLK1 kinase

-

Synthetic this compound substrate

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE materials

-

Phosphorimager or mass spectrometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the this compound substrate (at a final concentration of 10-50 µM), and either [γ-³²P]ATP (for autoradiography) or unlabeled ATP (for mass spectrometry) at a final concentration of 100 µM.

-

Initiate Reaction: Add the recombinant kinase to the master mix to a final concentration of 50-100 nM to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis by SDS-PAGE and Autoradiography: Separate the reaction products on a high-percentage Tris-glycine or Tricine-SDS-PAGE gel. Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the peptide using a phosphorimager.

-

Analysis by Mass Spectrometry: For reactions with unlabeled ATP, the samples can be desalted and analyzed by MALDI-TOF or LC-MS/MS to identify the specific sites of phosphorylation and quantify the extent of modification.[18][19][21]

In Vitro Phase Separation Assay

This protocol outlines the steps to induce and observe the liquid-liquid phase separation of an RS repeat-containing protein.

Materials:

-

Purified RS repeat-containing protein (e.g., SRSF1)

-

Phase separation buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl)

-

Crowding agent (e.g., PEG, Ficoll) (optional)

-

Microscopy plates (e.g., 384-well glass-bottom plates)

-

Fluorescence microscope

Procedure:

-

Protein Preparation: Purify the RS repeat-containing protein, ensuring it is stored in a high-salt buffer to prevent premature phase separation.

-

Induce Phase Separation: Induce phase separation by diluting the concentrated protein stock into the low-salt phase separation buffer to the desired final protein concentration. This can be done directly in the wells of the microscopy plate.

-

Incubation: Allow the sample to equilibrate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the formation of droplets.

-

Microscopy: Observe the sample using differential interference contrast (DIC) or fluorescence microscopy (if the protein is fluorescently tagged). Droplet formation will be visible as spherical, phase-bright structures.

-

Fluorescence Recovery After Photobleaching (FRAP): To assess the liquid-like nature of the condensates, perform FRAP.

-

Acquire pre-bleach images of a droplet.

-

Use a high-intensity laser to photobleach a region within the droplet.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence into the bleached region.

-

Analyze the recovery curve to determine the mobile fraction and the halftime of recovery, which are indicative of the fluidity of the condensate.[16][22][23][24][25]

-

NMR Spectroscopy for Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the interaction between an this compound and its binding partner (e.g., an RRM domain) at atomic resolution.

Materials:

-

¹⁵N-labeled RRM domain

-

Unlabeled synthetic this compound

-

NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a sample of the ¹⁵N-labeled RRM domain at a concentration of 50-200 µM in the NMR buffer.

-

Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled RRM domain alone. This spectrum serves as a reference.

-

Titration: Add increasing amounts of the unlabeled this compound to the NMR sample, and record a ¹H-¹⁵N HSQC spectrum at each titration point.

-

Data Analysis: Overlay the spectra from the titration. Chemical shift perturbations (CSPs) of specific amide peaks in the RRM domain upon addition of the RS peptide indicate residues involved in the interaction. The magnitude of the CSPs can be used to map the binding interface.[26][27][28][29][30]

-

Affinity Determination: By fitting the chemical shift changes as a function of the peptide concentration, the dissociation constant (Kd) of the interaction can be determined.[30]

Drug Development Targeting RS Repeats

The critical role of SR proteins in splicing and their frequent dysregulation in diseases like cancer make them compelling targets for therapeutic intervention.[5][14][22][31][32] Targeting the protein-protein interactions mediated by the intrinsically disordered RS domains presents both challenges and opportunities.[4][33][34]

Strategies for Targeting RS Repeat-Mediated Interactions:

-

Small Molecule Inhibitors of Kinases: A primary strategy is to develop small molecule inhibitors that target the kinases responsible for RS domain phosphorylation, such as SRPKs and CLKs.[17][31] By modulating the phosphorylation state of SR proteins, these inhibitors can alter their activity and subcellular localization, thereby correcting aberrant splicing patterns.[27][35]

-

Direct Targeting of the RS-RRM Interface: Developing small molecules that directly bind to the interface between the RS domain and its RRM binding partner is a more direct but challenging approach.[3] The dynamic and transient nature of this interface, characteristic of interactions involving IDRs, makes traditional structure-based drug design difficult. However, fragment-based screening and computational approaches are being explored to identify molecules that can disrupt these interactions.

-

Targeting Phase Separation: Given the role of RS repeats in driving the phase separation of SR proteins into nuclear speckles, another potential therapeutic avenue is to develop molecules that modulate this process. Such molecules could either prevent the formation of aberrant condensates or promote their dissolution.

Conclusion

RS repeat peptides, despite their simple primary sequence, are complex and dynamic domains that are central to the regulation of gene expression. Their intrinsically disordered nature and susceptibility to post-translational modification provide a sophisticated mechanism for controlling the intricate process of pre-mRNA splicing. The wealth of information gathered from biochemical, structural, and cell biological studies has illuminated their critical role in both normal physiology and disease. As our understanding of the biophysics of these domains, particularly their involvement in phase separation, continues to grow, so too will the opportunities for the rational design of novel therapeutics targeting diseases driven by aberrant splicing. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of RS repeat peptides and harness their therapeutic potential.

References

- 1. In vitro kinase assay [protocols.io]

- 2. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RNA-binding proteins with small molecules: Perspectives, pitfalls and bifunctional molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsically Disordered Proteins As Drug Discovery Targets [peakproteins.com]

- 5. Novel Strategies for Drug Discovery Based on Intrinsically Disordered Proteins (IDPs) [mdpi.com]

- 6. Computational Methods to Investigate Intrinsically Disordered Proteins and their Complexes [arxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Computational Protocol for Determining Conformational Ensembles of Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational ensembles of the human intrinsically disordered proteome - Biozentrum [biozentrum.unibas.ch]

- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Hitting ‘undruggable’ disease targets – Institute for Protein Design [ipd.uw.edu]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic approaches to treat human spliceosomal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Phosphoproteomic Analysis Reveals Key Mechanisms of Cellular Proliferation in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence recovery after photobleaching (FRAP) assays [bio-protocol.org]

- 17. Fluorescence recovery after photobleaching (FRAP) [protocols.io]

- 18. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alternative Splicing for Diseases, Cancers, Drugs, and Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. picoquant.com [picoquant.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. The measurement of binding affinities by NMR chemical shift perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. RNA splicing and disease: animal models to therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Intrinsically disordered proteins are potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 34. innovationorigins.com [innovationorigins.com]

- 35. Challenges in Therapeutically Targeting the RNA‐Recognition Motif - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Domain: A Technical Guide to the Discovery and Characterization of Arginine-Serine (RS) Rich Domains

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of arginine-serine (RS) rich domains stands as a landmark in our understanding of pre-mRNA splicing and the regulation of gene expression. These domains, characteristic of the Serine-Arginine (SR) rich protein family, are crucial for a multitude of cellular processes, including spliceosome assembly, alternative splicing regulation, and mRNA transport. This technical guide provides an in-depth exploration of the seminal discoveries that unveiled the existence and function of RS domains, detailing the experimental methodologies that were pivotal to their characterization. For researchers and drug development professionals, a thorough comprehension of these foundational techniques and the quantitative data they yielded is essential for the ongoing exploration of splicing mechanisms and the development of therapeutics targeting splicing-related diseases.

The Initial Discovery of SR Proteins and their Defining Domain

The journey to understanding RS domains began with the independent discovery of two key splicing factors in the late 1980s and early 1990s. In 1985, Adrian Krainer and Tom Maniatis identified Splicing Factor 2 (SF2), a protein required for the splicing of β-globin pre-mRNA in vitro.[1] Concurrently, in 1990, Hua Ge and James Manley discovered Alternative Splicing Factor (ASF), which was shown to influence the selection of alternative 5' splice sites in the SV40 early pre-mRNA.[1][2][3] It was later confirmed that SF2 and ASF were the same protein, now commonly referred to as SF2/ASF or SRSF1.[1]

A defining feature of this new class of proteins was a domain exceptionally rich in arginine (R) and serine (S) dipeptide repeats, which became known as the RS domain.[3][4][5] The first identification of this distinctive domain was in the Drosophila splicing regulators transformer (Tra) and transformer-2 (Tra2).[1][6] Subsequent research revealed that the RS domain is a hallmark of a larger family of SR proteins and is indispensable for their function.

The primary roles attributed to the RS domain are mediating protein-protein interactions, directing the subnuclear localization of SR proteins to "nuclear speckles" (storage and assembly sites for splicing factors), and modulating RNA binding.[1][6][7] A critical aspect of RS domain function is its regulation by phosphorylation, which dynamically controls its interaction with other proteins and its role in the splicing process.[2][8][9]

Core Experimental Methodologies in the Study of RS Domains

The elucidation of RS domain function was made possible through a combination of innovative biochemical and genetic techniques. The following sections provide detailed protocols for the key experiments that were instrumental in this endeavor.

In Vitro Splicing Assay

The in vitro splicing assay was fundamental to the discovery of SF2/ASF and continues to be a cornerstone for studying splicing regulation. This assay allows for the functional characterization of splicing factors by testing their ability to promote splicing of a pre-mRNA substrate in a cell-free system.

Protocol:

-

Preparation of Nuclear Extract or S100 Extract:

-

Nuclear extracts are prepared from cultured cells (e.g., HeLa cells) by isolating nuclei and extracting the nuclear proteins. These extracts contain all the necessary factors for splicing.

-

S100 extracts are cytoplasmic extracts that are deficient in SR proteins. These are particularly useful for complementation assays to test the activity of purified SR proteins.

-

-

In Vitro Transcription of Pre-mRNA Substrate:

-

A DNA template encoding a pre-mRNA with at least one intron is transcribed in vitro using a bacteriophage RNA polymerase (e.g., T7, SP6).

-

The transcription reaction includes a radiolabeled nucleotide (e.g., [α-³²P]UTP) to internally label the pre-mRNA, allowing for its subsequent visualization.

-

-

Splicing Reaction:

-

The radiolabeled pre-mRNA substrate is incubated with the nuclear extract or S100 extract (supplemented with purified SR proteins) in a reaction buffer containing ATP and other necessary salts and cofactors.

-

The reaction is typically incubated at 30°C for a period ranging from 30 minutes to several hours.

-

-

RNA Extraction and Analysis:

-

The splicing reaction is stopped, and the RNA is extracted using phenol-chloroform extraction followed by ethanol precipitation.

-

The purified RNA is then resolved by denaturing polyacrylamide gel electrophoresis (urea-PAGE).

-

-

Visualization and Quantification:

-

The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled pre-mRNA, splicing intermediates (lariat intron), and the final spliced mRNA product.

-

The intensity of the bands can be quantified to determine the efficiency of splicing.

-

Immunoprecipitation (IP)

Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This method has been crucial for studying protein-protein interactions involving SR proteins.

Protocol:

-

Cell Lysis:

-

Cells are harvested and lysed in a buffer that maintains protein integrity and interactions. The lysis buffer typically contains detergents and protease inhibitors.

-

-

Incubation with Antibody:

-

The cell lysate is incubated with a primary antibody specific to the SR protein of interest (e.g., anti-SF2/ASF). This allows the antibody to bind to its target protein.

-

-

Immune Complex Capture:

-

Protein A or Protein G beads (conjugated to agarose or magnetic particles) are added to the lysate-antibody mixture. These beads have a high affinity for the Fc region of antibodies, thus capturing the antibody-protein complex.

-

-

Washing:

-

The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

-

-

Analysis:

-

The eluted proteins are then analyzed by SDS-PAGE and Western blotting to identify the protein of interest and any co-precipitating proteins, which are potential interaction partners.

-

Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a genetic method used to discover protein-protein interactions. It relies on the modular nature of transcription factors, which have a separate DNA-binding domain (DBD) and a transcriptional activation domain (AD).

Protocol:

-

Construction of "Bait" and "Prey" Plasmids:

-

The gene encoding the protein of interest (the "bait," e.g., an SR protein) is fused to the gene encoding the DBD of a transcription factor (e.g., GAL4 or LexA).

-

A library of cDNAs (the "prey") is fused to the gene encoding the AD of the same transcription factor.

-

-

Yeast Transformation:

-

The bait and prey plasmids are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.

-

-

Selection and Screening:

-

If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.

-

This functional transcription factor then activates the expression of the reporter genes, allowing the yeast to grow on a selective medium (e.g., lacking histidine) and/or turn blue in the presence of X-gal.

-

-

Identification of Interacting Partners:

-

Positive yeast colonies are selected, and the prey plasmids are isolated and sequenced to identify the protein that interacts with the bait.

-

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is an in vitro method used to identify the specific RNA (or DNA) sequences to which a protein binds with high affinity. This technique was instrumental in defining the RNA binding motifs of SR proteins.

Protocol:

-

Generation of a Random RNA Library:

-

A large library of RNA molecules, each containing a central random sequence region flanked by constant regions for PCR amplification, is synthesized.

-

-

Binding Reaction:

-

The purified SR protein is incubated with the RNA library, allowing the protein to bind to RNA molecules that contain a high-affinity binding site.

-

-

Partitioning of Bound and Unbound RNA:

-

The protein-RNA complexes are separated from the unbound RNA. This is often achieved by nitrocellulose filter binding, where protein-RNA complexes are retained on the filter while unbound RNA flows through.

-

-

Elution and Amplification:

-

The bound RNA molecules are eluted from the protein.

-

The eluted RNA is then reverse transcribed into cDNA and amplified by PCR using primers that anneal to the constant regions.

-

-

Iterative Selection:

-

The amplified DNA is transcribed back into RNA, and the process of binding, partitioning, and amplification is repeated for several rounds. With each round, the pool of RNA becomes increasingly enriched for sequences that bind to the protein with high affinity.

-

-

Sequencing and Analysis:

-

After several rounds of selection, the enriched RNA pool is cloned and sequenced to identify the consensus binding motif for the protein.

-

Quantitative Data on RS Domain Interactions and Function

The application of these and other quantitative techniques has provided valuable data on the biophysical and functional properties of RS domains and SR proteins.

| Interaction/Property | Protein(s) Involved | Method | Quantitative Value/Observation |

| RNA Binding Affinity | SRSF1 RRM1, U1-70K RRM | Fluorescence Polarization | Dissociation constant (Kd) of 3 µM.[10] |

| SRp40 | SELEX | Identified a high-affinity binding site (B3) with exclusive preference for SRp40.[11] | |

| SF2/ASF, SC35 | SELEX | Both proteins select for purine-rich sequences, but with distinct motifs, indicating different binding specificities.[5] | |

| Protein-Protein Interaction | Phosphorylated ASF/SF2, U1-70K | GST pull-down assay | Phosphorylation enhances the interaction between the RS domain of ASF/SF2 and U1-70K.[4] |

| U2AF35-related protein (Urp), SR proteins | Yeast Two-Hybrid, In vitro binding | The RS domain of Urp mediates interaction with SR proteins like SC35 and SF2/ASF.[12] | |

| Phosphorylation Stoichiometry | SR proteins | Mass Spectrometry | SRPK1 specifically phosphorylates up to 12 serines in the N-terminal region of the SRSF1 RS domain.[13] |

| SR proteins in SRPK1-/- MEFs | Western Blot (mAb104) | Significantly reduced phosphorylation of multiple SR proteins in the absence of SRPK1.[7] | |

| Splicing Regulation | SF2/ASF | In vitro splicing assay | Increasing concentrations of SF2/ASF promote the use of the 5' splice site closest to the 3' splice site.[14] |

| ASF | In vitro splicing assay | Addition of purified ASF to HeLa cell extracts increases the ratio of small t to large T mRNA from SV40 pre-mRNA.[2][15] |

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of the complex molecular interactions and experimental processes involved in the study of RS domains.

Caption: SR protein binding to an ESE promotes spliceosome assembly.

Caption: Workflow for a typical in vitro splicing experiment.

Caption: The principle of the yeast two-hybrid system.

Conclusion

The discovery and characterization of arginine-serine (RS) rich domains have profoundly impacted our understanding of gene regulation. The experimental methodologies detailed in this guide, from in vitro splicing assays to SELEX, have been instrumental in dissecting the multifaceted roles of these domains and the SR proteins they define. For researchers in academia and industry, a deep appreciation of these foundational techniques and the quantitative insights they provide is paramount. As the field continues to evolve, these core principles will undoubtedly underpin future investigations into the intricate mechanisms of pre-mRNA splicing and inform the development of novel therapeutic strategies for a range of human diseases.

References

- 1. Regulatory Network of Serine/Arginine-Rich (SR) Proteins: The Molecular Mechanism and Physiological Function in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protein factor, ASF, controls cell-specific alternative splicing of SV40 early pre-mRNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ge, H. and Manley, J.L. (1990) A protein factor, ASF, controls cell-specific alternative splicing of SV40 early pre-mRNA in vitro. Cell, 62, 25-34. doi10.1016/0092-8674(90)90236-8 - References - Scientific Research Publishing [scirp.org]

- 4. Phosphorylation Regulates In Vivo Interaction and Molecular Targeting of Serine/Arginine-rich Pre-mRNA Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human splicing factors ASF/SF2 and SC35 possess distinct, functionally significant RNA binding specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Both Decreased and Increased SRPK1 Levels Promote Cancer by Interfering with PHLPP-Mediated Dephosphorylation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The U1‐70K and SRSF1 interaction is modulated by phosphorylation during the early stages of spliceosome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The essential pre-mRNA splicing factor SF2 influences 5' splice site selection by activating proximal sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]

The Pivotal Role of Arginine-Serine (RS) Repeats in Orchestrating Protein-Protein Interactions: A Technical Guide for Researchers

Abstract

Arginine-Serine (RS) repeats, characteristic features of the Serine/Arginine-rich (SR) protein family, are critical mediators of a vast network of protein-protein interactions that govern fundamental cellular processes. Primarily recognized for their indispensable role in pre-mRNA splicing, the influence of RS domains extends to transcription, mRNA export, and even translation. This in-depth technical guide provides a comprehensive overview of the structure, function, and regulation of RS repeats in mediating these interactions. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative binding data, and key experimental protocols for studying RS domain-mediated interactions.

Introduction: The RS Domain as a Versatile Interaction Hub

SR proteins are characterized by the presence of one or two N-terminal RNA Recognition Motifs (RRMs) and a C-terminal domain rich in repeating Arginine (R) and Serine (S) dipeptides, known as the RS domain.[1][2] While the RRMs are primarily responsible for RNA binding, the RS domain functions as a versatile hub for protein-protein interactions.[1][3] These interactions are not random; they are highly regulated, primarily through the dynamic phosphorylation of the serine residues within the RS repeats.[4] This post-translational modification acts as a molecular switch, modulating the binding affinities of SR proteins for their partners and thereby controlling their localization and function.[4][5]

The significance of RS domain-mediated interactions is most evident in the context of pre-mRNA splicing, where SR proteins are essential for both constitutive and alternative splicing.[1][3] They play a crucial role in the assembly of the spliceosome, the intricate molecular machinery responsible for intron removal.[3] Beyond splicing, a growing body of evidence highlights the involvement of SR proteins and their RS domains in other stages of gene expression, including transcription, mRNA export from the nucleus to the cytoplasm, and translation.[1][2][6][7]

This guide will delve into the structural basis of RS domain interactions, the signaling pathways that regulate them, and the diverse cellular functions they orchestrate. Furthermore, it will provide detailed experimental protocols and quantitative data to empower researchers in their investigation of this critical class of protein-protein interactions.

Structural and Functional Characteristics of RS Domains

The RS domain is an intrinsically disordered region, lacking a fixed three-dimensional structure in isolation. This inherent flexibility is crucial for its function, allowing it to adopt different conformations upon binding to various protein partners. The high density of positively charged arginine residues and phosphorylatable serine residues dictates the electrostatic nature of its interactions.

RS domains primarily interact with other RS domains or RS-like domains found in a multitude of splicing factors and other nuclear proteins.[3] These interactions are often described as a "protein-protein interaction code," where the length, sequence, and phosphorylation status of the RS domain determine its binding specificity and affinity.

Regulation of RS Domain-Mediated Interactions by Phosphorylation

The functional plasticity of RS domains is exquisitely controlled by reversible phosphorylation of their serine residues. This process is orchestrated by two main families of kinases: the SR protein-specific kinases (SRPKs) and the Cdc2-like kinases (CLKs).[4]

-

SRPKs (SR protein-specific kinases): These kinases, such as SRPK1 and SRPK2, are primarily cytoplasmic and phosphorylate SR proteins, facilitating their import into the nucleus.[4]

-

CLKs (Cdc2-like kinases): Located in the nucleus, CLKs further phosphorylate SR proteins, leading to their release from nuclear speckles (storage sites for splicing factors) and recruitment to sites of active transcription and splicing.[3]

The phosphorylation state of the RS domain acts as a dynamic switch. Hypophosphorylated SR proteins may exhibit different binding partners compared to their hyperphosphorylated counterparts. For instance, phosphorylation can enhance the interaction between an SR protein and the U1-70K protein (a component of the U1 snRNP), while dephosphorylation is required for later steps in the splicing process.[5]

The interplay between SRPK and CLK kinases creates a complex regulatory network that fine-tunes the activity of SR proteins in response to cellular signals.

Signaling Pathways Involving RS-Containing Proteins

The phosphorylation of SR proteins by SRPKs and CLKs is integrated into broader cellular signaling pathways, allowing for the regulation of splicing and other RNA processing events in response to external stimuli.

SR Protein Phosphorylation and Function.

This diagram illustrates the general pathway of SR protein phosphorylation. External signals can activate cytoplasmic SRPKs, which then phosphorylate SR proteins, leading to their translocation into the nucleus. Nuclear CLKs can further phosphorylate these proteins, modulating their interactions with components of the transcription, splicing, and mRNA export machinery.

Quantitative Data on RS Domain-Mediated Interactions

Understanding the biophysical parameters of RS domain interactions is crucial for a complete mechanistic picture. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to determine the binding affinities (Kd) of these interactions.

| Interacting Proteins | Technique | Dissociation Constant (Kd) | Conditions | Reference |

| SRPK1 and SRSF1 (full-length) | ITC | ~50-100 nM | In vitro | (Not explicitly cited) |

| CLK1 and SRSF1 (full-length) | Competition Assay | 26 ± 4 nM | In vitro | (Not explicitly cited) |

| SRSF1 (RRM1/2) and U1-70K (RRM) | GST pull-down | Not quantified | In vitro, stringent binding | [8] |

| Urp (U2AF35-related protein) and SC35/SF2/ASF | Yeast two-hybrid, GST pull-down | Not quantified | In vivo and in vitro | [9] |

Note: The quantitative data for SR protein interactions is often context-dependent, influenced by phosphorylation status, the presence of RNA, and other interacting partners. The values presented here are indicative and sourced from various studies.

Key Experimental Protocols for Studying RS Domain Interactions

Investigating the intricate network of protein-protein interactions mediated by RS domains requires a combination of in vivo and in vitro techniques. Below are detailed methodologies for three key experimental approaches.

Co-immunoprecipitation (Co-IP) of SR Proteins from Nuclear Extracts

Co-IP is a powerful technique to identify in vivo interaction partners of a target protein. This protocol is optimized for the immunoprecipitation of SR proteins from nuclear extracts.

Workflow for Co-immunoprecipitation of SR Proteins:

Co-immunoprecipitation Workflow.

Detailed Protocol:

-

Nuclear Extract Preparation:

-

Harvest cultured cells (e.g., HeLa or HEK293T) and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Incubate on ice for 10-15 minutes to allow cells to swell.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors).

-

Incubate on a rotator at 4°C for 30-60 minutes.

-

Clarify the nuclear extract by centrifugation at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C. The supernatant is the nuclear extract.

-

-

Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the nuclear extract with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a fresh tube.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the SR protein of interest to the pre-cleared nuclear extract.

-

Incubate at 4°C for 2-4 hours or overnight on a rotator to allow antibody-antigen complexes to form.

-

Add pre-washed Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with a wash buffer (e.g., the nuclear extraction buffer with a lower salt concentration or a modified RIPA buffer) to remove non-specifically bound proteins. Each wash should be followed by centrifugation and removal of the supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., a low pH glycine buffer or a buffer containing a high concentration of a competing peptide).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners.

-

For unbiased identification of interacting partners, perform mass spectrometry analysis of the eluted sample.

-

Yeast Two-Hybrid (Y2H) Screening for SR Protein Interactions

The Y2H system is a genetic method used to discover binary protein-protein interactions in a cellular context.

Logical Relationship in Yeast Two-Hybrid Assay:

Yeast Two-Hybrid Principle.

Detailed Protocol:

-

Vector Construction:

-

Clone the coding sequence of the SR protein of interest (the "bait") into a Y2H bait vector (e.g., pGBKT7), which fuses the protein to a DNA-binding domain (DBD).

-

Construct a prey library by cloning cDNAs from a relevant cell type or organism into a Y2H prey vector (e.g., pGADT7), which fuses the encoded proteins to a transcriptional activation domain (AD).

-

-

Yeast Transformation and Mating:

-

Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid and select for transformants.

-

Transform a yeast strain of the opposite mating type with the prey library.

-

Mate the bait-containing yeast strain with the prey library-containing strain to generate diploid yeast cells expressing both the bait and a prey protein.

-

-

Selection of Interactors:

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) to select for yeast cells where the reporter genes are activated due to a bait-prey interaction.

-

The stringency of the selection can be modulated by varying the concentration of 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product.

-

-

Validation of Interactions:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the prey cDNA inserts to identify the interacting proteins.

-

Re-transform the isolated prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction.

-

Perform additional assays (e.g., Co-IP or in vitro pull-down) to validate the interactions.

-

In Vitro GST Pull-Down Assay

This assay is used to confirm direct physical interactions between two proteins in a controlled, cell-free environment.

Workflow for GST Pull-Down Assay:

GST Pull-Down Assay Workflow.

Detailed Protocol:

-

Protein Expression and Purification:

-

Express the SR protein of interest (or its RS domain) as a fusion with Glutathione-S-Transferase (GST) in E. coli.

-

Express the potential interacting protein (the "prey"), which can be untagged or have a different tag (e.g., His-tag), in E. coli or another expression system.

-

Purify the GST-fusion protein using glutathione-agarose beads.

-

Purify the prey protein using an appropriate method.

-

-

Immobilization of GST-Bait:

-

Incubate the purified GST-fusion protein with glutathione-agarose beads to immobilize the bait protein.

-

Wash the beads to remove any unbound protein.

-

-

Binding Reaction:

-

Incubate the immobilized GST-bait protein with the purified prey protein in a suitable binding buffer for 1-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and wash them several times with the binding buffer to remove unbound prey protein.

-

-

Elution:

-

Elute the bound proteins from the beads using a buffer containing reduced glutathione, which competes with the GST tag for binding to the beads.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using antibodies against the prey protein to confirm the interaction.

-

Non-Splicing Roles of RS Domains in Protein-Protein Interactions

While the role of RS domains in splicing is well-established, emerging evidence indicates their involvement in a broader range of cellular processes, mediated through protein-protein interactions.

-

Transcription: SR proteins can interact with the C-terminal domain (CTD) of RNA Polymerase II, linking transcription and pre-mRNA processing.[2][7] This interaction is thought to facilitate the co-transcriptional loading of splicing factors onto the nascent pre-mRNA.

-

mRNA Export: A subset of SR proteins are known to shuttle between the nucleus and the cytoplasm and can function as adaptors for the nuclear export of both spliced and intronless mRNAs.[1][6][10] This involves interactions with components of the nuclear export machinery, such as the TREX complex and the export receptor NXF1.[10][11]

-

Translation: Some SR proteins have been found to associate with ribosomes and can influence translation.[5] The mechanisms underlying this function are still being elucidated but likely involve interactions with translation initiation factors or other components of the translational machinery.

Conclusion and Future Directions

The Arginine-Serine (RS) repeats are far more than simple, repetitive sequences; they are highly dynamic and regulated domains that orchestrate a complex web of protein-protein interactions essential for gene expression. From their canonical role in spliceosome assembly to their emerging functions in transcription, mRNA export, and translation, RS domains are central to the flow of genetic information.

The continued development and application of advanced techniques, such as quantitative mass spectrometry and high-resolution structural biology, will undoubtedly provide deeper insights into the intricacies of the SR protein interactome. A major challenge for the future will be to dissect the functional consequences of specific RS domain-mediated interactions in different cellular contexts and their dysregulation in human diseases, including cancer and neurodegenerative disorders. This knowledge will be invaluable for the development of novel therapeutic strategies that target the protein-protein interaction networks governed by these versatile domains.

For drug development professionals, understanding the specific protein-protein interactions mediated by RS domains offers potential avenues for therapeutic intervention. Modulating these interactions, for instance by targeting the kinases that regulate RS domain phosphorylation, could provide a means to correct aberrant splicing patterns associated with various diseases. As our understanding of the "splicing code" and the broader "RS code" deepens, so too will our ability to rationally design molecules that can precisely manipulate these fundamental cellular processes for therapeutic benefit.

References

- 1. Advances in the Study of SR Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR Proteins: Binders, Regulators, and Connectors of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the multifunctionality of SR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. SR protein - Wikipedia [en.wikipedia.org]

- 7. SR proteins in Vertical Integration of Gene Expression from Transcription to RNA Processing to Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. SR proteins are NXF1 adaptors that link alternative RNA processing to mRNA export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulatory Network of Serine/Arginine-Rich (SR) Proteins: The Molecular Mechanism and Physiological Function in Plants - PMC [pmc.ncbi.nlm.nih.gov]

RS repeat domains and phase separation

An In-depth Technical Guide to Arginine-Serine (RS) Repeat Domains and Phase Separation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arginine-Serine (RS) repeat domains are intrinsically disordered regions (IDRs) characterized by repeating dipeptides of arginine and serine.[1] Predominantly found in a class of proteins known as SR (Serine/Arginine-rich) proteins, these domains are pivotal regulators of messenger RNA (mRNA) processing.[2][3] Emerging evidence has established that RS domains are potent drivers of liquid-liquid phase separation (LLPS), a biophysical process that underlies the formation of membraneless organelles or biomolecular condensates, such as nuclear speckles.[4][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms by which RS domains mediate phase separation, the experimental protocols used to study this phenomenon, its functional implications in cellular processes, and its relevance in disease and therapeutic development.

Introduction to RS Repeat Domains

RS domains are defined as protein regions with a high content of alternating arginine (R) and serine (S) residues.[2] They are a hallmark of the SR protein family, which are essential factors in both constitutive and alternative pre-mRNA splicing.[3][7] Structurally, RS domains lack a fixed three-dimensional conformation and exist as highly dynamic, intrinsically disordered ensembles.[1][8] This inherent structural flexibility is crucial for their function, allowing them to engage in numerous, transient, and multivalent interactions with both proteins and nucleic acids.[1][2]

Members of the human SR protein family include SRSF1 (ASF/SF2), SRSF2 (SC35), and SRSF3 (SRp20), among others.[3] These proteins typically feature a modular architecture consisting of one or two N-terminal RNA Recognition Motifs (RRMs) and a C-terminal RS domain.[1][9] While the RRMs provide RNA-binding specificity, the RS domain functions as a versatile interaction hub and an effector domain, primarily mediating protein-protein interactions crucial for the assembly of the spliceosome.[2][9][10]

The Role of RS Domains in Phase Separation

Liquid-liquid phase separation (LLPS) is a thermodynamic process where a homogenous solution of biomolecules demixes into a dense, polymer-rich phase and a dilute phase. This process drives the formation of biomolecular condensates, which are dynamic, liquid-like droplets that concentrate specific proteins and nucleic acids to facilitate biochemical reactions.[11][12]

RS domains are key drivers of LLPS.[4][5] The high density of charged arginine residues and polar serine residues allows for multivalent interactions that promote condensation.[4][13] Proteins containing RS domains can undergo self-assembly and co-condensation with other molecules to form functional compartments. A primary example is the localization of SR proteins to nuclear speckles, which are dynamic condensates enriched in splicing and transcription factors.[4][6] The ability of RS domains to drive phase separation is directly correlated with their length and the number of RS repeats.[4][5]

Biophysical Principles of RS Domain-Mediated Condensation

The condensation of RS domain-containing proteins is governed by a network of weak, multivalent interactions. The key molecular contacts include:

-

Cation-π Interactions: The positively charged guanidinium group of arginine residues engages in favorable non-covalent interactions with the electron-rich π systems of aromatic residues (tyrosine, phenylalanine) found on other proteins, such as on RRM domains.[5][14][15]

-

Electrostatic Interactions: The positive charge of arginine also mediates electrostatic interactions with negatively charged residues (aspartate, glutamate) on partner proteins and with the phosphate backbone of RNA.[5][15]

-

Regulation by Phosphorylation: The serine residues within the RS domain are subject to extensive and reversible phosphorylation by kinases like the SR protein kinases (SRPKs).[2][4] This post-translational modification introduces negative charges, which can modulate the electrostatic interaction network. Phosphorylation can either enhance or inhibit phase separation depending on the context, playing a critical role in regulating the assembly/disassembly of condensates and the localization of SR proteins.[2][4][6] For instance, hyperphosphorylation can cause SR proteins to disperse from nuclear speckles.[6]

The unique chemical properties of arginine are critical; substituting arginine with lysine, another basic residue, has been shown to abolish the ability of RS domains to drive condensation and localize to nuclear speckles, highlighting the specific importance of the guanidinium group's ability to form multivalent contacts.[13]

References

- 1. Serine/arginine-rich splicing factors belong to a class of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Arginine-Enriched Mixed-Charge Domains Provide Cohesion for Nuclear Speckle Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides that Mimic RS repeats modulate phase separation of SRSF1, revealing a reliance on combined stacking and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. RS domains contact splicing signalsand promote splicing by a commonmechanism in yeast through humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. rupress.org [rupress.org]

- 11. Methods and Strategies to Quantify Phase Separation of Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biophysics of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arginine-Enriched Mixed-Charge Domains Provide Cohesion for Nuclear Speckle Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. condensates.com [condensates.com]

- 15. Peptides that Mimic RS repeats modulate phase separation of SRSF1, revealing a reliance on combined stacking and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Synthetic RS Repeat Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental analysis, and biological relevance of synthetic RS (arginine-serine) repeat peptides. These peptides, which mimic the RS domains of serine/arginine-rich (SR) proteins, are increasingly utilized as powerful tools to investigate and modulate fundamental cellular processes such as pre-mRNA splicing and liquid-liquid phase separation.

Core Properties of Synthetic RS Repeat Peptides

Synthetic RS repeat peptides are short, custom-synthesized polypeptide chains characterized by repeating arginine and serine residues. Their primary properties stem from the physicochemical characteristics of these amino acids. The positively charged guanidinium group of arginine facilitates electrostatic interactions, while the hydroxyl group of serine can be phosphorylated, introducing negative charge and providing a key mechanism for regulating protein function.

A significant property of these peptides is their ability to modulate the phase separation of SR proteins. SR proteins, which contain native RS domains, have a propensity to undergo liquid-liquid phase separation to form membraneless organelles like nuclear speckles.[1][2][3] However, this same property often leads to low solubility of recombinant SR proteins, hindering their biochemical and structural analysis.[2][3] Synthetic RS peptides can competitively bind to the RNA recognition motifs (RRMs) of SR proteins, disrupting the multivalent interactions that drive phase separation and thereby increasing the solubility of the full-length proteins.[2][3] This has been demonstrated to be effective for studying proteins like SRSF1.[2][3]

The interaction between RS domains (and their synthetic mimics) and RRM domains is multifaceted, involving a combination of electrostatic interactions (salt bridges) between the arginine residues of the RS peptide and acidic residues on the RRM, as well as cation-pi interactions with surface-exposed aromatic residues on the RRM.[2][3]

Quantitative Data on Synthetic RS Repeat Peptides

The following tables summarize key quantitative data related to the physicochemical properties and binding affinities of synthetic RS repeat peptides and related molecules.

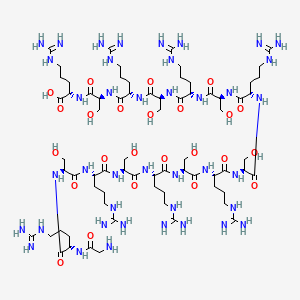

| Peptide Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Isoelectric Point (pI) | Hydrophobicity (GRAVY) |

| GRSRSRSRSRSRSRSR | 1934.13 | +8 | 12.5 | -2.5 |

| RSRSRSRS | 977.04 | +4 | 12.3 | -2.8 |

| ERERERER | 1049.00 | -4 | 3.1 | -2.9 |

| DRDRDRDR | 993.00 | -4 | 3.0 | -3.5 |

Table 1: Physicochemical Properties of Representative Synthetic Peptides. The table presents calculated physicochemical properties for a common commercially available RS repeat peptide and shorter mimics, including those that emulate phosphorylated RS domains (ER and DR repeats).[4][5][6]

| Interacting Molecules | Dissociation Constant (Kd) | Technique | Reference |

| RS-peptide & SRSF1 RRM1/2 | Not explicitly quantified, but shown to interact | NMR | [2][7] |

| GGKRPAR (P4) & NRP-1 | ~10 µM | Competitive Binding Assay | [8] |

| RIGRPLR (P7) & NRP-1 | ~15 µM | Competitive Binding Assay | [8] |

| RPARPAR (CR) & NRP-1 | ~30 µM | Competitive Binding Assay | [8] |

Table 2: Dissociation Constants (Kd) of Peptide-Protein Interactions. This table provides examples of measured dissociation constants for peptide-protein interactions, illustrating the range of affinities observed. While specific Kd values for RS peptides binding to SR protein RRMs are not always readily available in the literature, the provided data gives context to typical peptide-protein binding affinities.[8][9]

Experimental Protocols

This section details the methodologies for key experiments involving synthetic RS repeat peptides.

Solid-Phase Peptide Synthesis (SPPS) and Purification

Objective: To synthesize and purify RS repeat peptides.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides). Swell the resin in a non-polar solvent like dichloromethane (DCM), followed by washes with a polar aprotic solvent such as dimethylformamide (DMF).[10][11][12]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a solution of 20% piperidine in DMF.[10][13] Monitor the deprotection by UV spectrophotometry of the released dibenzylfulvene-piperidine adduct.[14]

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH or Fmoc-Ser(tBu)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base such as diisopropylethylamine (DIEA).[11][13] Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[10]

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.[13][15]

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[13]

In Vitro Kinase Assay

Objective: To determine if a synthetic RS peptide can be phosphorylated by a specific kinase (e.g., SRPK1).

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., recombinant SRPK1), the synthetic RS peptide substrate, ATP (including a radiolabeled version like [γ-³²P]ATP for detection), and a suitable kinase assay buffer (typically containing MgCl₂).[16][17][18]

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP mixture to the kinase and substrate solution. Incubate at the optimal temperature for the kinase (e.g., 30°C).

-

Time Points: At various time points, stop the reaction by adding a quenching solution, such as SDS-PAGE loading buffer or a solution containing a high concentration of EDTA to chelate the magnesium ions.

-

Separation: Separate the phosphorylated peptide from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP, or by resolving the products on an SDS-PAGE gel.[19]

-

Detection and Quantification: If using radiolabeling, visualize the phosphorylated peptide by autoradiography and quantify the incorporated radioactivity using a phosphorimager or liquid scintillation counting.[18] Alternatively, non-radioactive methods can be employed where phosphorylation is detected using phospho-specific antibodies or by mass spectrometry.[16]

Protein Solubility Assay

Objective: To quantify the effect of a synthetic RS peptide on the solubility of a target protein (e.g., an SR protein).

Methodology:

-

Protein Preparation: Prepare a concentrated stock solution of the target protein. Induce precipitation, for example, by dialysis against a low-salt buffer or by ammonium sulfate precipitation.

-

Resuspension: Pellet the precipitated protein by centrifugation. Resuspend the protein pellets in a buffer containing various concentrations of the synthetic RS peptide. Include a control with buffer only.

-

Equilibration: Allow the samples to equilibrate for a set period (e.g., 1 hour) at a specific temperature.

-

Separation of Soluble and Insoluble Fractions: Centrifuge the samples at high speed to pellet any remaining insoluble protein.

-

Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration in the supernatant using a standard protein quantification method, such as the Bradford assay or by measuring the absorbance at 280 nm.

-

Data Analysis: Plot the concentration of soluble protein as a function of the synthetic RS peptide concentration to determine the dose-dependent effect on solubility.

Visualizations of Pathways and Workflows

Signaling Pathways Regulating SR Protein Function

The function of SR proteins, and thus the processes they regulate like alternative splicing, is tightly controlled by various signaling pathways. These pathways often converge on the phosphorylation state of the RS domain. Synthetic RS peptides can be used to probe and potentially interfere with these regulatory mechanisms.